rac-(1R,5S,9s)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione
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Overview
Description
rac-(1R,5S,9s)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione is an intriguing compound featuring a complex bicyclic structure. It contains both nitrogen and sulfur atoms, classifying it as a thiazabicyclo compound. Its structure includes hydroxyl and benzyl groups, which contribute to its diverse chemical properties and potential applications. This compound can play a role in various synthetic and medicinal chemistry contexts, owing to its unique features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S,9s)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione typically involves a multi-step process:
Formation of the core bicyclo[3.3.1]nonane framework through cyclization reactions.
Introduction of the thiolactam and azabicyclic moieties using nucleophilic substitution or cyclization methods under controlled temperature and solvent conditions.
Attachment of the benzyl group via alkylation reactions.
Hydroxylation of the nonane ring using oxidizing agents like hydrogen peroxide or mCPBA (meta-chloroperoxybenzoic acid).
Industrial Production Methods: Scalability of this synthesis requires careful optimization of reaction conditions, including the use of safer and more efficient reagents, flow chemistry techniques for continuous production, and purification steps such as crystallization or chromatography to achieve high-purity product.
Types of Reactions:
Oxidation: Hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.
Reduction: The carbonyl group in the thia-azabicyclo structure can be reduced to form alcohols or amines.
Substitution: The benzyl and hydroxyl groups can participate in various nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides for benzylation, hydroxylamine for oxime formation.
Major Products:
Oxidation can yield benzyl-9-oxo derivatives.
Reduction can yield alcohols or secondary amines.
Substitution reactions can produce a range of derivatives depending on the substituents used.
Scientific Research Applications
rac-(1R,5S,9s)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione has diverse applications in several scientific fields:
Chemistry: Used as an intermediate for synthesizing complex organic molecules.
Biology: Investigated for potential enzyme inhibition properties due to its thiazabicyclic structure.
Medicine: Explored for therapeutic applications, such as antibacterial and antifungal agents, leveraging its unique structure to disrupt microbial pathways.
Industry: Applied in the design of novel materials and compounds with specific chemical functionalities.
Mechanism of Action
The mechanism of action of rac-(1R,5S,9s)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves interaction with various molecular targets:
Molecular Targets: Enzyme active sites, microbial cell walls.
Pathways Involved: Inhibition of enzyme activity, disruption of bacterial cell wall synthesis, interaction with cellular proteins leading to altered biochemical pathways.
Comparison with Similar Compounds
7-Thia-7-azabicyclo[3.3.1]nonane derivatives.
Benzyl-substituted bicyclic compounds.
Hydroxy-functionalized bicyclic compounds.
This compound's unique structure and versatility make it a valuable subject of study in multiple scientific disciplines. Its various applications highlight its importance and potential for future research and industrial use.
Properties
CAS No. |
1691197-35-9 |
---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.4 |
Purity |
95 |
Origin of Product |
United States |
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